REACTION_SMILES
|
[CH2:16]([CH3:17])[I:18].[H-:1].[Na+:2].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH2:19].[nH:3]1[cH:4][c:5]([C:12](=[O:13])[O:14][CH3:15])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[n:3]1([CH2:16][CH3:17])[cH:4][c:5]([C:12](=[O:13])[O:14][CH3:15])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1c[nH]c2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
CCn1cc(C(=O)OC)c2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |